Methyl 7-(4-chlorophenyl)-5-(methoxymethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
METHYL 7-(4-CHLOROPHENYL)-5-(METHOXYMETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a synthetic organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 7-(4-CHLOROPHENYL)-5-(METHOXYMETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the triazolopyrimidine core.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
METHYL 7-(4-CHLOROPHENYL)-5-(METHOXYMETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chlorophenyl group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of METHYL 7-(4-CHLOROPHENYL)-5-(METHOXYMETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE would depend on its specific biological target. Generally, triazolopyrimidines can interact with enzymes, receptors, or other proteins to modulate their activity. This interaction can involve binding to the active site or allosteric sites, leading to inhibition or activation of the target protein.
Comparison with Similar Compounds
Similar Compounds
Triazolopyrimidine Derivatives: Other compounds in this class may have different substituents on the triazolopyrimidine core, leading to variations in their biological activity and properties.
Chlorophenyl Derivatives: Compounds with a chlorophenyl group attached to different cores may have similar chemical properties but different biological activities.
Uniqueness
METHYL 7-(4-CHLOROPHENYL)-5-(METHOXYMETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H15ClN4O3 |
---|---|
Molecular Weight |
334.76 g/mol |
IUPAC Name |
methyl 7-(4-chlorophenyl)-5-(methoxymethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H15ClN4O3/c1-22-7-11-12(14(21)23-2)13(9-3-5-10(16)6-4-9)20-15(19-11)17-8-18-20/h3-6,8,13H,7H2,1-2H3,(H,17,18,19) |
InChI Key |
BONBLYWDJSWPRL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Cl)C(=O)OC |
Origin of Product |
United States |
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